5-[(3-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Chloroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group, a methyl group, and a 3-chloroanilino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chloroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-chloroaniline with a suitable pyrazole derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the carbonyl bond between the 3-chloroaniline and the pyrazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the addition of a base like triethylamine to neutralize the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The choice of reagents and solvents may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chloroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chloro group in the 3-chloroanilino moiety can be substituted with other nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
5-[(3-Chloroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(3-chloroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Chloroanilino)carbonyl]-2-methyl-1H-pyrazole-3-carboxylic acid
- 5-[(3-Chloroanilino)carbonyl]-1-ethyl-1H-pyrazole-3-carboxylic acid
- 5-[(3-Chloroanilino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-[(3-Chloroanilino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3-chloroanilino carbonyl group adds to its versatility in chemical synthesis and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C12H10ClN3O3 |
---|---|
Molecular Weight |
279.68 g/mol |
IUPAC Name |
5-[(3-chlorophenyl)carbamoyl]-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H10ClN3O3/c1-16-10(6-9(15-16)12(18)19)11(17)14-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,14,17)(H,18,19) |
InChI Key |
OLRUGTRFQIVCHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.